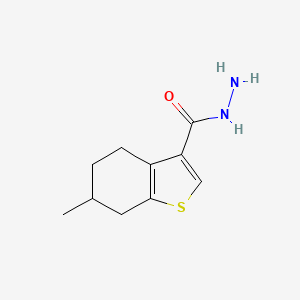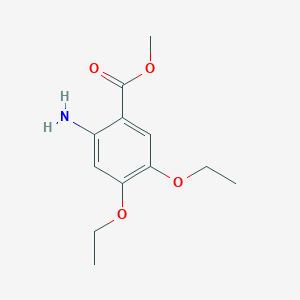![molecular formula C14H7ClF6O3S B1336014 Cloruro de 4-[3,5-bis(trifluorometil)fenoxi]bencenosulfonilo CAS No. 885950-90-3](/img/structure/B1336014.png)
Cloruro de 4-[3,5-bis(trifluorometil)fenoxi]bencenosulfonilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride is a chemical compound with the molecular formula C14H7ClF6O3S. It is known for its unique structural features, which include two trifluoromethyl groups and a sulfonyl chloride group attached to a phenoxybenzene ring. This compound is often used in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl chloride groups into molecules.
Biology: The compound can be used to modify biological molecules, potentially altering their activity or stability.
Métodos De Preparación
The synthesis of 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include bases like pyridine or triethylamine, and the reactions are often carried out in solvents such as dichloromethane or acetonitrile.
Mecanismo De Acción
The mechanism of action of 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, which can be beneficial in pharmaceutical applications .
Comparación Con Compuestos Similares
Similar compounds to 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride include:
3,5-bis(trifluoromethyl)benzenesulfonyl Chloride: Lacks the phenoxy group, making it less versatile in certain synthetic applications.
4-(trifluoromethyl)benzenesulfonyl Chloride: Contains only one trifluoromethyl group, which may result in different reactivity and properties.
4-(trifluoromethyl)phenoxybenzenesulfonyl Chloride: Similar structure but with only one trifluoromethyl group, affecting its chemical behavior and applications.
The uniqueness of 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride lies in its dual trifluoromethyl groups and phenoxy linkage, which provide distinct reactivity and stability advantages in various applications .
Propiedades
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6O3S/c15-25(22,23)12-3-1-10(2-4-12)24-11-6-8(13(16,17)18)5-9(7-11)14(19,20)21/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXSCQVFAODCAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408997 |
Source


|
| Record name | 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-90-3 |
Source


|
| Record name | 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)
![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)
![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)

![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)
![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)





![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)

